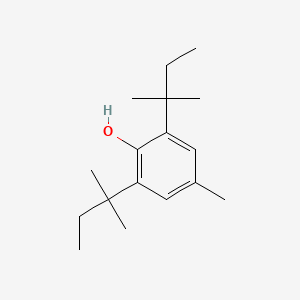
2,6-Di-tert-amyl-4-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a phenolic antioxidant widely used in various industrial applications due to its ability to inhibit oxidation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-amyl-4-cresol typically involves the alkylation of p-cresol (4-methylphenol) with tert-amyl alcohol (2-methyl-2-butanol) in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds as follows: [ \text{CH}_3(\text{C}_6\text{H}_4)\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_2\text{C}(\text{CH}_3)_2\text{C}_6\text{H}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors where p-cresol and tert-amyl alcohol are mixed and passed through a catalyst bed under controlled temperature and pressure conditions . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-amyl-4-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,6-Di-tert-amyl-4-cresol has a wide range of applications in scientific research:
Mécanisme D'action
2,6-Di-tert-amyl-4-cresol exerts its effects primarily through its antioxidant properties. It acts as a terminating agent in the autoxidation process by converting peroxy radicals to hydroperoxides, thereby preventing the propagation of free radical chain reactions . This mechanism is similar to that of other phenolic antioxidants like butylated hydroxytoluene .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated hydroxytoluene (BHT): 2,6-Di-tert-butyl-4-methylphenol.
Butylated hydroxyanisole (BHA): 2-tert-butyl-4-methoxyphenol.
Uniqueness
Compared to similar compounds, 2,6-Di-tert-amyl-4-cresol offers unique advantages such as higher thermal stability and better solubility in non-polar solvents . These properties make it particularly suitable for applications in high-temperature environments and in non-polar media.
Propriétés
Numéro CAS |
56103-67-4 |
|---|---|
Formule moléculaire |
C17H28O |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
4-methyl-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C17H28O/c1-8-16(4,5)13-10-12(3)11-14(15(13)18)17(6,7)9-2/h10-11,18H,8-9H2,1-7H3 |
Clé InChI |
SOASHAVJCWKTKL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


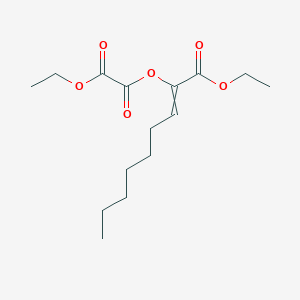
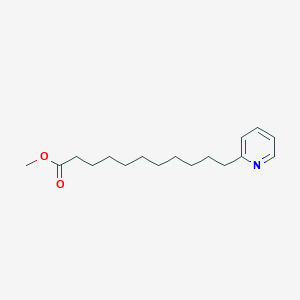
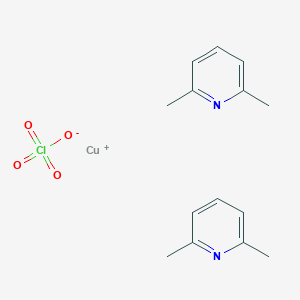
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
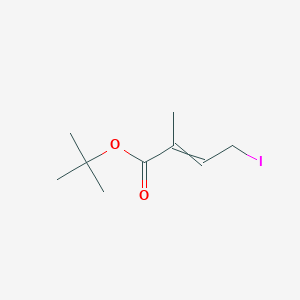
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)

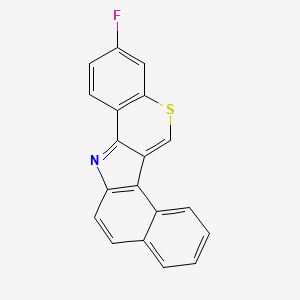
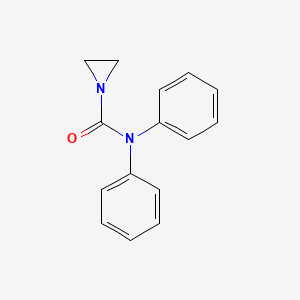
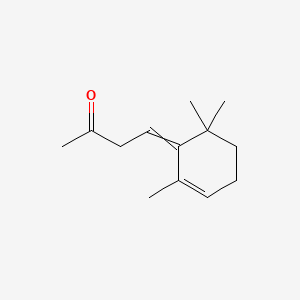
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
